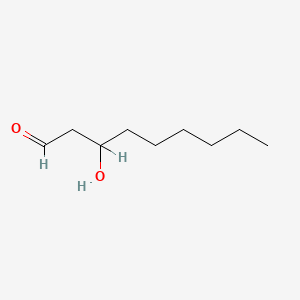

3-Hydroxynonanal

Description

Properties

IUPAC Name |

3-hydroxynonanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-9(11)7-8-10/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUBRDMWRLCLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945082 | |

| Record name | 3-Hydroxynonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22418-62-8 | |

| Record name | 3-Hydroxynonanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022418628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

3-Hydroxyoctanoic Acid

- Molecular Formula: C₈H₁₆O₃ (vs. C₁₀H₂₀O₃ for 3-hydroxynonanal per , though this formula conflicts with synthesis-derived expectations; see Notes).

- Functional Groups : Carboxylic acid (-COOH) and β-hydroxyl group.

- Applications: Used in biopolymer synthesis (e.g., polyhydroxyalkanoates) due to its carboxylic acid functionality .

- Safety: Classified as non-hazardous .

4-Hydroxy-2-nonenal (4-HNE)

- Structure : Contains a conjugated enal system (C=C bond at C2) and hydroxyl group at C4.

- Role: A cytotoxic lipid peroxidation byproduct, contrasting with this compound’s role as a stable internal standard for 4-HNE quantification .

3-Hydroxypropanal

- Molecular Formula : C₃H₆O₂.

- Classification: Short-chain α-hydrogen aldehyde with higher volatility and reactivity compared to this compound .

Physical and Chemical Properties

| Property | This compound | 3-Hydroxyoctanoic Acid | 4-HNE |

|---|---|---|---|

| Molecular Weight* | 188 g/mol (C₁₀H₂₀O₃)† | 160.21 g/mol | 156.22 g/mol (C₉H₁₆O₂) |

| Functional Groups | Aldehyde, hydroxyl | Carboxylic acid, hydroxyl | Enol, aldehyde |

| Reactivity | High (aldehyde) | Moderate (acid) | Very high (conjugated) |

| Analytical Use | Internal standard | Polymer synthesis | Oxidative stress marker |

*†Discrepancy noted: lists C₁₀H₂₀O₃, but ozonolysis of ricinoleic acid (C₁₈) suggests a C₉ backbone. Theoretical formula for this compound is C₉H₁₈O₂ (MW 158.23 g/mol).

Key Notes

- Formula Discrepancy: reports this compound as C₁₀H₂₀O₃, conflicting with synthesis pathways . Independent verification is recommended.

- Safety Data: While 3-hydroxyoctanoic acid is non-hazardous , aldehydes like this compound may require handling precautions (e.g., volatility, reactivity).

- Analytical Specificity: this compound’s stability under derivatization conditions makes it preferable to shorter-chain aldehydes like 3-hydroxypropanal for 4-HNE quantification .

Preparation Methods

Mechanism and Reaction Conditions

The ozonolysis of ricinoleic acid, a monounsaturated hydroxy fatty acid derived from castor oil, represents a scalable industrial method for 3-(R)-hydroxynonanal synthesis. The process involves three stages:

-

Ozonolysis : A mixture of castor oil, water, and acetic acid is treated with ozone (6–7% in oxygen) at ≤32°C to cleave the C9–C10 double bond.

-

Reductive Workup : Hydrogen gas (350 psi) and palladium black (0.15 wt%) catalyze peroxide reduction at 75°C, yielding 3-hydroxynonanal precursors.

-

Distillation : Short-path distillation at 5 mbar isolates 3-(R)-hydroxynonanal as a mixture of monomeric and dimeric forms (56.4 g from 300 g methyl ester feedstock).

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Ozone Concentration | 6–7% in O₂ | Prevents over-oxidation |

| Reaction Temperature | ≤32°C | Minimizes side reactions |

| Catalyst Loading | 0.15% Pd | Ensures complete peroxide reduction |

Stereochemical Outcomes

The natural R-configuration of ricinoleic acid’s C12 hydroxyl group directs the stereoselectivity of ozonolysis, yielding enantiomerically enriched 3-(R)-hydroxynonanal (>90% ee). This chirality transfer is critical for downstream applications in asymmetric synthesis, such as the production of δ-lactones via organozinc-mediated cyclization.

Asymmetric Synthesis from 4-Hydroxynonenal (HNE)

Sharpless Epoxidation Strategy

The stereocontrolled synthesis of this compound derivatives begins with 4-hydroxynonenal (HNE), a lipid peroxidation product. Using Yu and Wang’s methodology:

-

Epoxidation : (4S)- or (4R)-HNE undergoes Sharpless asymmetric epoxidation with >92:8 diastereoselectivity, installing the 2,3-epoxide group.

-

Deprotection : Acidic hydrolysis of the epoxide yields this compound isomers with defined configurations at C2, C3, and C4.

Key Reaction Data :

Chromatographic Resolution of Stereoisomers

Reversed-phase HPLC (C18 column, 10% MeCN/H₂O) separates the four this compound stereoisomers:

-

(2R,3S,4S)-EHN-derived aldehyde

-

(2S,3R,4S)-EHN-derived aldehyde

-

(2R,3S,4R)-EHN-derived aldehyde

-

(2S,3R,4R)-EHN-derived aldehyde

Circular dichroism (CD) spectroscopy and NOE correlations confirm absolute configurations.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Starting Material | Steps | Overall Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Ozonolysis | Castor oil | 3 | 18–22% | 90–95% R |

| Sharpless Epoxidation | HNE | 5 | 65–72% | 92–98% |

Advantages of Ozonolysis :

-

Utilizes renewable feedstocks (castor oil)

-

Amenable to continuous flow processing

Limitations of Epoxidation :

-

Requires expensive chiral auxiliaries

-

Multi-step purification increases costs

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated kinetic resolution of racemic this compound. Candida antarctica lipase B (CAL-B) achieves 85% ee for the S-enantiomer using vinyl acetate as an acyl donor.

Photoredox Catalysis

Visible-light-driven decarboxylation of β-hydroxy acids offers a route to this compound under mild conditions. Iridium-based photocatalysts (e.g., Ir(ppy)₃) enable 70% yields with minimal racemization.

Industrial Applications and Challenges

Pharmaceutical Intermediates

This compound serves as a precursor to:

Stability Concerns

The aldehyde’s propensity for dimerization via hemiacetal formation necessitates stabilization strategies:

-

Storage at −20°C under nitrogen

-

Formulation as acetals (e.g., dimethyl acetal derivatives)

Q & A

Q. Table 1: Common Analytical Methods for this compound

| Method | Sensitivity (LOD) | Interference Factors | Application Context |

|---|---|---|---|

| GC-MS | 0.1 nM | Co-eluting lipids | In vitro cell lysates |

| ELISA | 0.5 nM | Cross-reactive aldehydes | Clinical serum samples |

| LC-MS/MS (MRM) | 0.05 nM | Matrix ionization effects | Tissue homogenates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.